molecular formula C12H14O3 B2834924 tert-Butyl 2-formylbenzoate CAS No. 907948-73-6

tert-Butyl 2-formylbenzoate

Cat. No. B2834924
M. Wt: 206.241
InChI Key: AMGDHQPXAGWBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-formylbenzoate” is a chemical compound with the CAS Number: 907948-73-6 . It has a molecular weight of 206.24 . The IUPAC name for this compound is tert-butyl 2-formylbenzoate . It is stored at a temperature of 4°C . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-formylbenzoate” is 1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“tert-Butyl 2-formylbenzoate” is a powder with a melting point of 80-81°C . It is stored at a temperature of 4°C .

Scientific Research Applications

  • Catalyst in Organic Reactions : tert-Butyl 2-formylbenzoate, in the form of tert-Butyl perbenzoate, is used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This involves coupling acetanilides with butyl acrylate at room temperature, using Cu(OAc)2 as a cocatalyst (Liu & Hii, 2011).

  • Facilitating Amidation Reactions : It serves as an oxidant in the direct amidation of azoles with formamides. This metal- and base-free method allows the smooth coupling of formamides and azoles to produce corresponding products (He, Li, Li, Wang, 2011).

  • Synthesis of Chiral Compounds : tert-Butyl 2-formylbenzoate is utilized in the asymmetric synthesis of chiral homoallylic amines and 3-allyl isoindolinone compounds, which are pharmacologically significant (Sun, Liu, Xu, Lin, 2008).

  • Heterocyclic Compound Synthesis : It is instrumental in transforming 2-formylbenzoic acid into heterocyclic organic compounds such as phthalides and isoindolinones, with applications in various chemical syntheses (Niedek et al., 2016).

  • Enantioenriched Isoindolinones Synthesis : A reaction process involving methyl 2-formylbenzoate, a derivative of tert-butyl 2-formylbenzoate, yields enantioenriched isoindolinones and tert-butyl sulfoxides, crucial in stereoselective syntheses (Kawȩcki, Stańczyk, Jaglińska, 2017).

  • Study of Steric Effects in Chemical Structures : Research on tert-butylbenzoic acids, closely related to tert-butyl 2-formylbenzoate, provides insights into steric effects and resonance in chemical structures, which are vital in understanding chemical reactivity and molecular conformation (Kulhanek et al., 1999).

  • Thermal Decomposition Analysis : Studies involving tert-butyl peroxybenzoate, closely related to tert-butyl 2-formylbenzoate, explore its thermal decomposition characteristics. This research aids in understanding the safety parameters in the chemical industry, particularly regarding potential hazards like fire or explosion (Cheng, Tseng, Lin, Gupta, Shu, 2008).

Safety And Hazards

The safety information for “tert-Butyl 2-formylbenzoate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

A study on “tert-Butyl substituted hetero-donor TADF compounds” suggests that the incorporation of two tert-butyl groups in molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films . This could be a potential future direction for research involving “tert-Butyl 2-formylbenzoate”.

properties

IUPAC Name

tert-butyl 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDHQPXAGWBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-formylbenzoate

Citations

For This Compound
3
Citations
R Mirabdolbaghi, T Dudding - Tetrahedron, 2013 - Elsevier
A Ag(I)-catalyzed synthesis of chiral C (3) -substituted phthalides (8a–f) via a Sakurai–Hosomi allylation/transesterification reaction is described (ee ≤86%). A notable feature of this …
Number of citations: 31 www.sciencedirect.com
R Mirabdolbaghi, T Dudding - Organic letters, 2012 - ACS Publications
… For instance, isopropyl 2-formylbenzoate, 1l, afforded the product in 64% ee, whereas with tert-butyl 2-formylbenzoate, 1m, no reaction occurred (Table 1, entries 12 and 13). Lastly, to …
Number of citations: 33 pubs.acs.org
R Mirabdolbaghi - 2014 - dr.library.brocku.ca
The Dudding group is interested in the application of Density Functional Theory (DFT) in developing asymmetric methodologies, and thus the focus of this dissertation will be on the …
Number of citations: 3 dr.library.brocku.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.